Cas no 2138576-05-1 (2-(5-Oxo-2-propylcyclohexyl)acetic acid)

2-(5-Oxo-2-propylcyclohexyl)acetic acid is a cyclic keto acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a cyclohexyl ring substituted with a propyl group and a keto functionality at the 5-position, along with an acetic acid side chain. This compound may serve as a versatile building block for the preparation of more complex molecules, particularly in medicinal chemistry, where such frameworks are often explored for bioactive properties. The presence of both carbonyl and carboxyl groups offers opportunities for further functionalization, enabling tailored modifications for specific synthetic or research needs. Its well-defined structure ensures consistent reactivity and purity in laboratory applications.
2-(5-Oxo-2-propylcyclohexyl)acetic acid structure
2138576-05-1 structure
Product name:2-(5-Oxo-2-propylcyclohexyl)acetic acid
CAS No:2138576-05-1
MF:C11H18O3
Molecular Weight:198.258823871613
CID:6110582
PubChem ID:165963747

2-(5-Oxo-2-propylcyclohexyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2138576-05-1
    • EN300-1159745
    • 2-(5-oxo-2-propylcyclohexyl)acetic acid
    • 2-(5-Oxo-2-propylcyclohexyl)acetic acid
    • インチ: 1S/C11H18O3/c1-2-3-8-4-5-10(12)6-9(8)7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)
    • InChIKey: ZBDUEYPHROOOKU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(CCC)C(CC(=O)O)C1

計算された属性

  • 精确分子量: 198.125594432g/mol
  • 同位素质量: 198.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 54.4Ų

2-(5-Oxo-2-propylcyclohexyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1159745-5.0g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
5g
$3065.0 2023-05-23
Enamine
EN300-1159745-1.0g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
1g
$1057.0 2023-05-23
Enamine
EN300-1159745-0.25g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
0.25g
$972.0 2023-05-23
Enamine
EN300-1159745-0.1g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
0.1g
$930.0 2023-05-23
Enamine
EN300-1159745-0.5g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
0.5g
$1014.0 2023-05-23
Enamine
EN300-1159745-10.0g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
10g
$4545.0 2023-05-23
Enamine
EN300-1159745-0.05g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
0.05g
$888.0 2023-05-23
Enamine
EN300-1159745-2.5g
2-(5-oxo-2-propylcyclohexyl)acetic acid
2138576-05-1
2.5g
$2071.0 2023-05-23

2-(5-Oxo-2-propylcyclohexyl)acetic acid 関連文献

2-(5-Oxo-2-propylcyclohexyl)acetic acidに関する追加情報

Introduction to 2-(5-Oxo-2-propylcyclohexyl)acetic acid (CAS No. 2138576-05-1)

2-(5-Oxo-2-propylcyclohexyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138576-05-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of acetic acid derivatives, characterized by its complex cyclohexane ring structure and an acetoxy functional group. The presence of a 5-oxo substituent and a 2-propyl side chain introduces unique electronic and steric properties, making it a subject of interest for medicinal chemists exploring novel pharmacophores.

The structural motif of 2-(5-Oxo-2-propylcyclohexyl)acetic acid is reminiscent of natural products found in microbial metabolites, which often serve as inspiration for drug discovery. The cyclohexane ring, particularly in its oxidized form (as indicated by the 5-oxo group), can mimic the scaffold of bioactive molecules such as macrolides and lactones. Such structural features are frequently exploited in medicinal chemistry due to their potential to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

In recent years, there has been a surge in research focused on acetic acid derivatives as intermediates or lead compounds for therapeutic applications. The acetoxy group in 2-(5-Oxo-2-propylcyclohexyl)acetic acid not only contributes to its solubility and metabolic stability but also serves as a versatile handle for further chemical modifications. This flexibility has made it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.

One of the most compelling aspects of 2-(5-Oxo-2-propylcyclohexyl)acetic acid is its potential role in modulating biological pathways associated with inflammation and pain perception. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in these pathways. For instance, the 5-oxo moiety could mimic the transition state of substrates for enzymes like cyclooxygenases (COX), which are key players in prostaglandin biosynthesis. Such interactions could lead to the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to existing therapies.

The 2-propyl substituent on the cyclohexane ring adds another layer of complexity to the compound’s pharmacological profile. Propyl chains are known to influence both lipophilicity and metabolic stability, parameters that are critical for drug efficacy and safety. By tuning the length and positioning of alkyl side chains, chemists can fine-tune these properties, potentially enhancing oral bioavailability or prolonging circulation time in vivo.

Advances in computational chemistry have further accelerated the exploration of 2-(5-Oxo-2-propylcyclohexyl)acetic acid as a pharmacophore. Molecular docking simulations have been employed to predict its binding affinity to various protein targets, including receptors and enzymes relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. These virtual screening approaches have identified promising analogs that warrant further experimental validation.

In the context of drug development pipelines, 2-(5-Oxo-2-propylcyclohexyl)acetic acid represents an example of how natural product-inspired scaffolds can be leveraged to discover new therapeutic agents. Its unique structural features—combining a rigid cyclohexane core with functionalized side chains—make it an attractive candidate for further derivatization. Researchers are exploring methods to introduce additional modifications, such as halogen atoms or heterocyclic rings, to enhance binding interactions with biological targets.

The synthesis of 2-(5-Oxo-2-propylcyclohexyl)acetic acid presents both challenges and opportunities for synthetic chemists. The introduction of the 5-oxo group typically requires oxidative cleavage or rearrangement reactions, while the attachment of the propyl chain necessitates careful consideration of reaction conditions to avoid unwanted side products. Recent methodologies employing transition metal catalysis have shown promise in facilitating these transformations under milder conditions, improving overall yields and purity.

From a broader perspective, compounds like 2-(5-Oxo-2-propylcyclohexyl)acetic acid highlight the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in modern drug discovery. By integrating structural biology insights with synthetic innovation, researchers can design molecules that not only possess desirable pharmacological properties but also exhibit favorable pharmacokinetic profiles. This holistic approach is essential for translating laboratory discoveries into safe and effective therapeutics.

The future directions for research on CAS No. 2138576-05-1, specifically focusing on its parent compound and analogs derived from it, appear promising. Emerging technologies such as organometallic chemistry and flow synthesis are enabling more efficient production scales for complex molecules like this one. Additionally, high-throughput screening platforms are being employed to rapidly assess large libraries of derivatives for biological activity across multiple disease indications.

In conclusion,(strong> 2-(5-Oxo-2-propylcyclohexyl)acetic acid

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